Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane
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Overview
Description
Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane: is an organosilicon compound with the molecular formula C16H20Br2O2Si This compound is characterized by the presence of two 3-bromo-2,5-dimethoxyphenyl groups attached to a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane typically involves the reaction of 3-bromo-2,5-dimethoxyphenyl magnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products:
Substitution Reactions: Products include various substituted phenyl silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include different silanes depending on the reducing agent used.
Scientific Research Applications
Chemistry: Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to modify biomolecules, enhancing their stability and functionality. It is also studied for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of silicon-based drugs. Its unique properties may offer advantages over traditional carbon-based drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to enhance the properties of these materials makes it valuable in various applications.
Mechanism of Action
The mechanism by which Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon and phenyl groups, facilitating various chemical reactions.
Comparison with Similar Compounds
- Bis(3-chloro-2,5-dimethoxyphenyl)(dimethyl)silane
- Bis(3-fluoro-2,5-dimethoxyphenyl)(dimethyl)silane
- Bis(3-iodo-2,5-dimethoxyphenyl)(dimethyl)silane
Comparison: Compared to its analogs, Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane exhibits unique reactivity due to the presence of bromine atoms. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s stability and ability to form strong silicon-carbon bonds make it particularly valuable in various applications.
Properties
CAS No. |
663192-96-9 |
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Molecular Formula |
C18H22Br2O4Si |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
bis(3-bromo-2,5-dimethoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C18H22Br2O4Si/c1-21-11-7-13(19)17(23-3)15(9-11)25(5,6)16-10-12(22-2)8-14(20)18(16)24-4/h7-10H,1-6H3 |
InChI Key |
WJKRIQICHXJZFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)[Si](C)(C)C2=C(C(=CC(=C2)OC)Br)OC |
Origin of Product |
United States |
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